2-(1,3-benzothiazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-ETHANONE is a complex organic compound that features a benzothiazole moiety, a triazolopyrimidine ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-[5-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]-1-ETHANONE likely involves multiple steps, including the formation of the benzothiazole and triazolopyrimidine rings, followed by their coupling. Typical reaction conditions might include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, cost, and safety. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions might target the triazolopyrimidine ring or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.
Industry
Industrially, it might find applications in the development of new materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or receptors, and pathways might involve signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
- 1-(5-Methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl)ethanone
Uniqueness
The unique combination of the benzothiazole and triazolopyrimidine rings, along with the trifluoromethyl group, might confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H14F3N5OS2 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]ethanone |
InChI |
InChI=1S/C16H14F3N5OS2/c1-9-6-12(16(17,18)19)24-14(20-8-21-24)23(9)13(25)7-26-15-22-10-4-2-3-5-11(10)27-15/h2-5,8-9,12H,6-7H2,1H3 |
InChI Key |
KTWDYVREVZORMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=NC=N2)N1C(=O)CSC3=NC4=CC=CC=C4S3)C(F)(F)F |
Origin of Product |
United States |
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